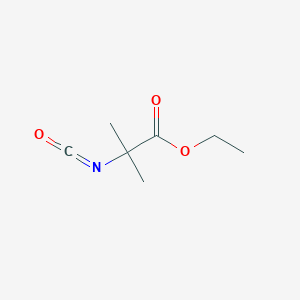![molecular formula C18H14FN5OS B2363518 2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 1358802-48-8](/img/structure/B2363518.png)
2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide” belongs to a class of compounds known as [1,2,4]triazolo[4,3-a]quinoxalines . These compounds have been studied for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a bioisosteric modification of the triazolophthalazine ring system . The process includes the design, synthesis, and evaluation of the compounds against various cancer cell lines .Molecular Structure Analysis
The molecular structure of these compounds is designed to effectively bind with the active site of certain targets. For instance, some derivatives have been designed to bind with the active site of histone acetyltransferase PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Amino Acid Derivatives : Research by Fathalla (2015) details the synthesis of amino acid derivatives linked to the triazoloquinoxaline moiety. These compounds were synthesized using 2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and amino acid ester derivatives, indicating the potential of the triazoloquinoxaline core in creating diverse chemical structures (Fathalla, 2015).
Diversified Synthesis Approaches : A study by An et al. (2017) demonstrates a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. This study highlights the flexibility and potential of such compounds in various chemical synthesis approaches (An et al., 2017).
Biological and Pharmacological Applications
Anticancer Activity : B. N. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including the triazoloquinoxaline structure, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests potential applications in cancer therapy (Reddy et al., 2015).
Anticonvulsant Properties : A study by Alswah et al. (2013) on novel quinoxaline derivatives with the triazoloquinoxaline core found anticonvulsant properties in some synthesized compounds, indicating a potential use in treating seizures (Alswah et al., 2013).
Antimicrobial Activity : El‐Hawash et al. (1999) synthesized various quinoxaline derivatives, including triazolo[4,3-a]quinoxalines, that exhibited promising antimicrobial activity, suggesting their utility in combating bacterial and fungal infections (El‐Hawash et al., 1999).
Antihistaminic Agents : Research by Alagarsamy et al. (2008) synthesized triazoloquinoxaline derivatives that showed significant H1-antihistaminic activity, indicating their potential use in allergy treatment (Alagarsamy et al., 2008).
Positive Inotropic Effects : Studies by Li et al. (2008) and Zhang et al. (2008) on triazoloquinoxaline derivatives have demonstrated positive inotropic effects, suggesting potential therapeutic use in heart conditions (Li et al., 2008); (Zhang et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
DNA replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’santicancer activity and its DNA intercalation ability suggest that it is able to reach its target site (i.e., the DNA within cells) effectively .
Result of Action
The compound’s interaction with DNA leads to disruption of DNA structure, which can interfere with DNA replication and transcription . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . The compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Future Directions
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-11-22-23-17-18(21-14-4-2-3-5-15(14)24(11)17)26-10-16(25)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSHAQRHNZHODS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2363436.png)




![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)
![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)




![4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2363457.png)